molecular formula C25H24N4S B2644426 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303986-69-8

7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2644426
CAS No.: 303986-69-8
M. Wt: 412.56
InChI Key: PKRCXWZPMYULHK-LLRUOWDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structural features, which include a triazolopyrimidine core, a styryl group, and a sulfanyl group attached to a phenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the styryl or phenylpropenyl groups, converting them to saturated hydrocarbons.

    Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions, where various nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies may investigate its potential therapeutic effects. The compound’s ability to undergo various chemical reactions could be harnessed to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Ethylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)oxy][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the isopropyl group and the sulfanyl linkage may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4S/c1-19(2)22-13-10-21(11-14-22)12-15-23-16-17-26-24-27-25(28-29(23)24)30-18-6-9-20-7-4-3-5-8-20/h3-17,19H,18H2,1-2H3/b9-6+,15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRCXWZPMYULHK-LLRUOWDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.